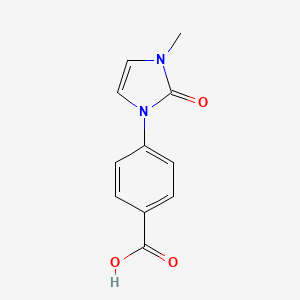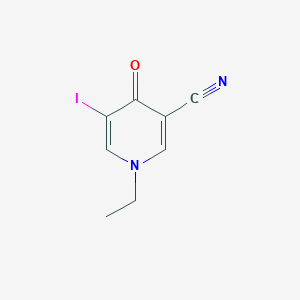
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、ジヒドロピリジン類に属する複素環式化合物です。これらの化合物は、多様な生物活性を有することで知られており、医薬品化学において足場として頻繁に使用されています。構造中にヨウ素原子とニトリル基が存在するため、この化合物は様々な化学反応や用途において特に興味深いものです。
準備方法
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルの合成は、通常、容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な合成経路には、次のステップが含まれます。
ジヒドロピリジン環の形成: これは、アルデヒド、β-ケトエステル、アンモニアまたはアミンが縮合するハントツシュ反応によって達成できます。
ヨウ素原子の導入: このステップは、通常、特定の条件下でヨウ素またはヨウ素含有試薬を用いてジヒドロピリジン環をヨウ素化する反応を含みます。
ニトリル基の形成: これは、求核置換反応または他の適切な反応によってシアノ基を導入することで行うことができます。
工業生産方法では、これらのステップを最適化して収率と純度を向上させることが多く、一貫性とスケーラビリティを確保するために、触媒や制御された反応条件が使用されます。
化学反応の分析
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、以下の様な様々なタイプの化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、異なる酸化状態になるように酸化することができます。
還元: 還元反応は、ニトリル基をアミンやその他の官能基に変換することができます。これは、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: ヨウ素原子は、アジ化ナトリウムや有機金属化合物などの試薬を用いた求核置換反応によって、他の基と置換することができます。
これらの反応で使用される一般的な試薬と条件には、アセトニトリルやジクロロメタンなどの溶媒、パラジウムや銅錯体などの触媒が含まれます。これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なりますが、様々な置換ジヒドロピリジンや関連する化合物などを含む可能性があります。
科学的研究の応用
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、いくつかの科学研究で応用されています。
化学: これは、医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性は、特に心血管疾患や神経疾患の分野で、創薬・開発の候補となるものです。
医学: 酵素や受容体などの生物学的標的に結合する能力により、治療的応用が期待されています。
産業: この化合物は、その独特の化学的性質により、ポリマーや染料などの新しい材料の開発に使用することができます。
作用機序
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルがその効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらの標的は、使用される状況に応じて、酵素、受容体、イオンチャネルなどがあります。この化合物の構造により、これらの標的の結合部位に適合し、その活性を調節することができ、様々な生物学的効果をもたらします。その作用に関与する経路には、シグナル伝達経路、代謝経路、その他の経路が含まれ、特定の用途によって異なります。
類似化合物との比較
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルは、以下のような他の類似化合物と比較することができます。
1-エチル-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリル: ヨウ素原子を欠いており、反応性と生物活性が異なる可能性があります。
5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリル: エチル基を欠いており、溶解性や生物学的標的との相互作用に影響を与える可能性があります。
1-エチル-5-クロロ-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリル: ヨウ素を塩素に置換しており、化学反応性や生物学的効果が変化する可能性があります。
1-エチル-5-ヨード-4-オキソ-1,4-ジヒドロピリジン-3-カルボニトリルの独自性は、その特定の官能基の組み合わせにあります。これは、様々な用途において貴重な化合物となる、独自の化学的および生物学的特性を与えています。
特性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
1-ethyl-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
InChIキー |
CORLUOVPGWKDPJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C(=C1)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




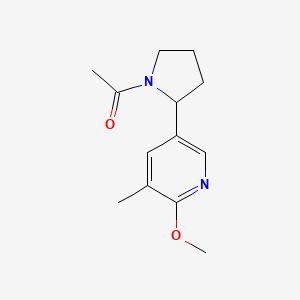
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
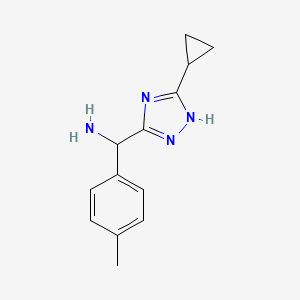
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

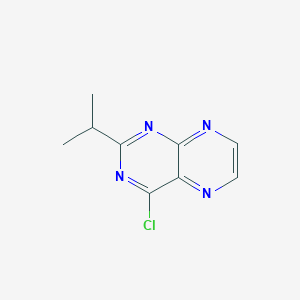


![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

